molecular formula C8H15NO B2909488 (1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol CAS No. 1257512-65-4; 60941-77-7

(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol

Cat. No. B2909488
M. Wt: 141.214
InChI Key: LONCBIYESAZYOB-IEESLHIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.214. The purity is usually 95%.
BenchChem offers high-quality (1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-5-6-3-7-1-2-8(4-6)9-7/h6-10H,1-5H2/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONCBIYESAZYOB-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol

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